2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a trifluoromethyl group and an oxy-piperidine moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to targetimmortalized rat hepatic stellate cells (HSC-T6) .
Mode of Action
It’s known that similar compounds can inhibit the expression ofcollagen , which suggests that this compound might interact with its targets to modulate collagen expression.
Biochemical Pathways
The inhibition of collagen expression suggests that it may affect pathways related tofibrosis and tissue remodeling .
Result of Action
The compound has been shown to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could have potential anti-fibrotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 5-(trifluoromethyl)pyridin-2-ol with piperidin-1-ylmethanone under specific conditions to form the desired product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: This compound shares a similar structure but with a benzyl group attached to the piperidine ring.
(2-(trifluoromethyl)pyridin-4-yl)methanol: Another related compound with a trifluoromethyl group on the pyridine ring.
Uniqueness
2-{[1-(PYRIDINE-2-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and development .
Properties
IUPAC Name |
pyridin-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)12-4-5-15(22-11-12)25-13-6-9-23(10-7-13)16(24)14-3-1-2-8-21-14/h1-5,8,11,13H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIISWBJLIXBREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.